

Molybdenum(VI) Tetrachloride Oxide (MoOCl₄): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Molybdenum(VI) tetrachloride oxide**

Cat. No.: **B083535**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: **Molybdenum(VI) tetrachloride oxide**^[1] Synonyms: Molybdenum oxytetrachloride, Tetrachlorooxomolybdenum, Molybdenum chloride oxide^{[2][3][4][5][6]}

Abstract

Molybdenum(VI) tetrachloride oxide (MoOCl₄) is a thermally unstable, diamagnetic inorganic compound that appears as a dark green solid.^[7] With molybdenum in its highest oxidation state (+6), this compound is highly sensitive to air and moisture, necessitating handling under inert conditions.^{[1][2]} It possesses a distinctive square pyramidal molecular geometry with C_{4v} symmetry.^{[7][8]} MoOCl₄ serves as a versatile reagent and precursor in chemical synthesis, notably in the preparation of other molybdenum complexes, as a catalyst for polymerization reactions, and as a selective oxidant in organic transformations.^{[4][9]} This guide provides an in-depth overview of its chemical and physical properties, structural parameters, synthesis protocols, and key applications relevant to research and development.

Physical and Chemical Properties

MoOCl₄ is a green, volatile powder that reacts with water and is soluble in solvents like benzene and carbon disulfide.^{[3][7]} Its high reactivity is attributed to its function as a Lewis acid and its participation in redox reactions.^[2] Key physical and chemical data are summarized in Table 1.

Property	Value	References
Chemical Formula	MoOCl ₄	[2] [5]
IUPAC Name	Molybdenum(VI) tetrachloride oxide	[1]
CAS Number	13814-75-0	[2] [3] [5]
Molar Mass	253.75 g/mol	[3] [5] [7] [8]
Appearance	Dark green solid/powder	[1] [2] [3] [7]
Melting Point	100–101 °C	[2] [3] [7]
Molecular Geometry	Square pyramidal (C _{4v} symmetry)	[7] [8]
Solubility	Reacts with water; Soluble in benzene, CS ₂	[7]
Sensitivity	Highly sensitive to air and moisture	[1] [2] [3]
Magnetic Properties	Diamagnetic	[7]

Molecular Structure and Spectroscopy

Gas-phase electron diffraction studies have confirmed that MoOCl₄ adopts a square pyramidal geometry.[\[7\]](#)[\[10\]](#) The molybdenum atom is positioned at the apex, bonded to one oxygen atom and four chlorine atoms in the basal plane. This arrangement is a consequence of electron-pair repulsion.

```
// Define nodes with colors from the palette
Mo [label="Mo", pos="0,0!", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.6];
O [label="O", pos="0,1.2!", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5];
Cl1 [label="Cl", pos="-1.2,-0.5!", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.5];
Cl2 [label="Cl", pos="1.2,-0.5!", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.5];
Cl3 [label="Cl", pos="-0.7,-1.5!", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.5];
Cl4 [label="Cl", pos="0.7,-1.5!", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.5];
```

```
// Define edges (bonds) Mo -> O [label=" 1.670 Å", len=1.5]; Mo -> Cl1 [label=" 2.278 Å", len=1.5]; Mo -> Cl2 [label=" 2.278 Å", len=1.5]; Mo -> Cl3 [label=" 2.278 Å", len=1.5]; Mo -> Cl4 [label=" 2.278 Å", len=1.5]; }
```

Caption: Square pyramidal geometry of MoOCl_4 .

Spectroscopic analysis provides further insight into its structure. Infrared (IR) spectroscopy of related complexes reveals a characteristic strong absorption for the terminal $\text{Mo}=\text{O}$ stretch, typically observed in the $969\text{-}972\text{ cm}^{-1}$ region.^[11] Quantitative UV-Visible absorption spectra have been reported for MoOCl_4 in the vapor phase, providing a spectral fingerprint for analysis and process monitoring.^[12]

Parameter	Value	References
Molecular Geometry	Square Pyramidal (C_{4v})	[7] [8]
Mo=O Bond Length	$1.670 \pm 0.012\text{ Å}$	[10]
Mo-Cl Bond Length	$2.278 \pm 0.003\text{ Å}$	[10]
O=Mo-Cl Bond Angle	$103.0 \pm 2.3^\circ$	[10]
IR: Mo=O Stretch (in complexes)	$\sim 970\text{ cm}^{-1}$ (strong)	[11]
IR: Mo-Cl Stretch (in complexes)	$\sim 320\text{-}365\text{ cm}^{-1}$	[11]
UV-Vis Absorption (Vapor)	Spectra reported from $15,500$ to $45,500\text{ cm}^{-1}$	[12]

Experimental Protocols: Synthesis and Handling

Due to its sensitivity, all manipulations of MoOCl_4 must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Protocol 1: Synthesis from Molybdenum Trioxide (MoO_3)

This method involves the chlorination of molybdenum trioxide using thionyl chloride (SOCl_2).^[7]

Procedure:

- Combine molybdenum trioxide with an excess of thionyl chloride in a reaction vessel equipped with a reflux condenser.
- Gently reflux the mixture. The reaction progress is indicated by the dissolution of solid MoO_3 and the evolution of sulfur dioxide gas.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess, unreacted thionyl chloride by vacuum distillation, trapping it in a liquid nitrogen-cooled trap.
- The resulting dark green, crystalline MoOCl_4 is obtained. For higher purity, it can be dissolved in dry dichloromethane, filtered to remove any unreacted MoO_3 , and recrystallized by evaporating the solvent under vacuum.

Protocol 2: Synthesis from Molybdenum Pentachloride (MoCl_5)

This protocol involves the controlled oxidation of molybdenum pentachloride.[\[7\]](#)

Procedure:

- Place molybdenum pentachloride in a suitable reaction tube that can be heated.
- Pass a slow, controlled stream of dry oxygen gas over the heated MoCl_5 .
- The MoOCl_4 product is formed as a volatile green solid, which can be collected in a cooler part of the apparatus.
- Care must be taken to manage the chlorine gas byproduct.

```
// Nodes for reactants and products MoO3 [label="MoO3", fillcolor="#FBBC05",  
fontcolor="#202124"]; SOCl2 [label="SOCl2", fillcolor="#FBBC05", fontcolor="#202124"]; MoCl5  
[label="MoCl5", fillcolor="#FBBC05", fontcolor="#202124"]; O2 [label="O2 (dry)",  
fillcolor="#FBBC05", fontcolor="#202124"]; MoOCl4 [label="MoOCl4", shape=ellipse,  
fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,bold"];  
  
// Nodes for processes P1 [label="Chlorination", shape=invhouse, fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; P2 [label="Oxidation", shape=invhouse, fillcolor="#4285F4",  
fontcolor="#FFFFFF"];  
  
// Edges {MoO3, SOCl2} -> P1; {MoCl5, O2} -> P2; P1 -> MoOCl4; P2 -> MoOCl4; }
```

Caption: Primary synthesis pathways for MoOCl₄.

Chemical Reactivity and Applications

MoOCl₄ is a potent reagent in both inorganic and organic synthesis. Its reactivity is dominated by its Lewis acidity and its role as a Mo(VI) source, which can be reduced.

- Formation of Molybdenum Complexes: MoOCl₄ reacts with a wide array of neutral Group 15 and 16 donor ligands (e.g., nitriles, phosphine oxides, sulfides). These reactions often lead to the reduction of the metal center from Mo(VI) to Mo(V), forming various oxomolybdenum(V) complexes.[9]
- Catalysis: It serves as a precursor for catalysts used in polymerization. For instance, a binary catalyst system of MoOCl₄ and n-butyllithium (n-BuLi) is effective for the living polymerization of substituted acetylenes.[4][13] It is also a precursor for molybdenum-containing materials used in chemical vapor deposition (CVD).[14]
- Oxidant in Organic Synthesis: In drug development and organic synthesis, MoOCl₄ functions as a selective oxidant. A key application is the mild and efficient aromatization of Hantzsch 1,4-dihydropyridines to their corresponding pyridine derivatives, a crucial step in the synthesis of many biologically active compounds.[3][4]

```
// Central reactant MoOCl4 [label="MoOCl4", fillcolor="#EA4335", fontcolor="#FFFFFF",  
shape=ellipse, style="filled,bold"];
```

```
// Reactants Ligands [label="Neutral Ligands\n(MeCN, PPh3, etc.)", fillcolor="#F1F3F4"]; nBuLi  
[label="n-BuLi", fillcolor="#F1F3F4"]; DHP [label="Hantzsch 1,4-Dihdropyridines",  
fillcolor="#F1F3F4"];  
  
// Products Complexes [label="["Mo(V)OCl3(L)2"]\nComplexes", fillcolor="#FBBC05",  
fontcolor="#202124"]; Catalyst [label="Polymerization Catalyst", fillcolor="#34A853",  
fontcolor="#FFFFFF"]; Pyridines [label="Pyridine Derivatives", fillcolor="#34A853",  
fontcolor="#FFFFFF"];  
  
// Edges with labels MoOCl4 -> Complexes [label="Reduction\nCoordination", headport="w",  
tailport="n"]; Ligands -> Complexes [label="", headport="s", tailport="n", style=dashed];  
  
MoOCl4 -> Catalyst [label="Precursor for", headport="w", tailport="e"]; nBuLi -> Catalyst  
[label="", headport="s", tailport="n", style=dashed];  
  
MoOCl4 -> Pyridines [label="Oxidant for\nAromatization", headport="w", tailport="s"]; DHP ->  
Pyridines [label="", headport="s", tailport="n", style=dashed]; }
```

Caption: Key reaction pathways of MoOCl₄.

Safety and Handling

Molybdenum(VI) tetrachloride oxide is classified as a corrosive solid.^[5] It causes severe skin burns and eye damage.^[5] Due to its high reactivity with water, it may produce toxic hydrogen chloride gas upon exposure to moisture.^[2]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.^[4] Work should be conducted in a well-ventilated fume hood.
- Handling: As mentioned, use inert atmosphere techniques to prevent decomposition from air and moisture.^{[2][3]}
- Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C, under an inert atmosphere.^{[3][4]}

- Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MoOCl₄ / Производство полупроводников / Каталог / NPI [npi-chem.com]
- 2. Molybdenum(VI) tetrachloride oxide (13814-75-0) for sale [vulcanchem.com]
- 3. lookchem.com [lookchem.com]
- 4. 97%, powder or crystals | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Molybdenum (VI) Tetrachloride Oxide 97% | CAS 13814-75-0 [prochemonline.com]
- 6. Molybdenum(VI) tetrachloride oxide | Tetrachlorooxomolybdenum | MoOCl₄ – Ereztech [ereztech.com]
- 7. Molybdenum oxytetrachloride - Wikipedia [en.wikipedia.org]
- 8. webqc.org [webqc.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Ultraviolet-Visible Absorption Spectroscopy of MoCl₅, MoOCl₄, and MoO₂Cl₂ Vapors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buy Molybdenum(VI) tetrachloride oxide | 13814-75-0 [smolecule.com]
- 14. US20180019165A1 - CVD Mo DEPOSITION BY USING MoOCl₄ - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Molybdenum(VI) Tetrachloride Oxide (MoOCl₄): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083535#iupac-name-for-moocl4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com